Lower Molecular Weight and Lipophilicity Compared to Benzo[d][1,3]dioxole-5-carboxamide Analog
The target compound possesses a lower molecular weight (264.31 vs. 317.4 g/mol) and lower computed lipophilicity (XLogP3-AA 1.4 vs. 2.4) than its direct scaffold analog N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide [1][2]. Both properties fall within more favorable ranges for oral bioavailability according to Lipinski and Veber guidelines.
| Evidence Dimension | Physicochemical drug-likeness (MW, LogP) |
|---|---|
| Target Compound Data | MW = 264.31 g/mol; XLogP3-AA = 1.4 |
| Comparator Or Baseline | N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide: MW = 317.4 g/mol; XLogP3-AA = 2.4 |
| Quantified Difference | ΔMW = -53.1 g/mol (-16.7%); ΔXLogP3-AA = -1.0 log unit |
| Conditions | Computed properties from PubChem (XLogP3-AA 3.0); standard conditions. |
Why This Matters
A 1.0 log unit lower lipophilicity can translate to significantly better aqueous solubility and reduced CYP450-mediated metabolism, making this scaffold a more developable starting point for oral drug programs.
- [1] PubChem Compound Summary for CID 76149078, 'N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide,' National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 76149094, 'N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide,' National Center for Biotechnology Information, 2025. View Source
